
(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H23ClFN3O2 and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Potential Antipathogenic Activity
The synthesis of acylthioureas, including compounds similar in structure to (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, has been explored for their potential antipathogenic activity. These compounds have shown significant effects, especially on biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety enhances their antibiofilm properties, indicating a path for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Radiotracer Development for PET Scans
Research has demonstrated the feasibility of creating radiotracers for positron emission tomography (PET) scans by synthesizing compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These radiotracers, like [18F]NIDA-42033, are used to study CB1 cannabinoid receptors in the brain, offering insights into neurological conditions and receptor distribution with high specificity and radiochemical purity (Katoch-Rouse & Horti, 2003).
Molecular Interaction Studies
Molecular interaction studies have utilized compounds like (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide to understand the binding dynamics with CB1 cannabinoid receptors. These studies have helped in developing pharmacophore models for the CB1 receptor ligands, contributing to the design of receptor-specific drugs with potential applications in treating diseases related to the endocannabinoid system (Shim et al., 2002).
Antibacterial and Anticancer Properties
Some new 2-chloro-3-hetarylquinolines, structurally related to (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, have been synthesized and evaluated for their antibacterial and anticancer properties. Compounds like these have shown potent activity against S. aureus and a broad range of activity against various cancer cell lines, indicating their potential in developing new therapeutics (Bondock & Gieman, 2015).
Recognition of Hydrophilic Compounds
The self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have been shown to selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This property enables the transfer of these compounds from aqueous solutions to organic media, showcasing the potential for application in chemical separation processes and the design of sensor technologies (Sawada et al., 2000).
特性
IUPAC Name |
4-[[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2/c23-20-4-2-1-3-17(20)5-10-21(28)25-15-16-11-13-27(14-12-16)22(29)26-19-8-6-18(24)7-9-19/h1-10,16H,11-15H2,(H,25,28)(H,26,29)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYJUHEPPHVEK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


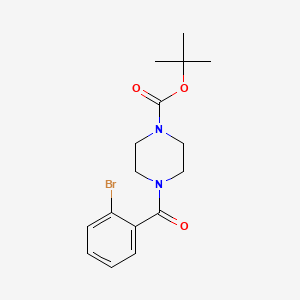

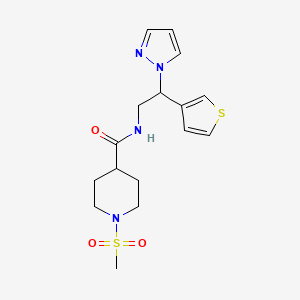
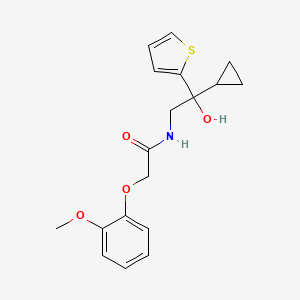
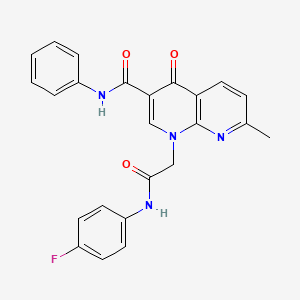
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
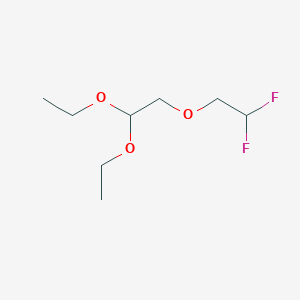
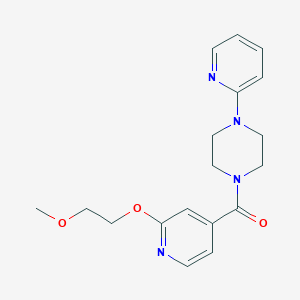

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
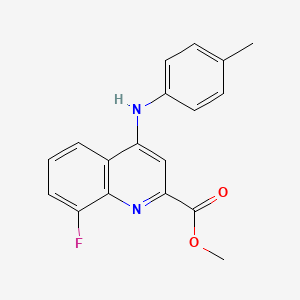
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)